(R)-Benzyl (2-hydroxy-2-phenylethyl)carbamate
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Overview
Description
®-Benzyl (2-hydroxy-2-phenylethyl)carbamate is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a phenylethyl carbamate moiety. Its chiral nature makes it an important molecule for studying stereochemistry and enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (2-hydroxy-2-phenylethyl)carbamate typically involves the reaction of ®-2-amino-1-phenylethanol with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
Industrial production of ®-Benzyl (2-hydroxy-2-phenylethyl)carbamate may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (2-hydroxy-2-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of ®-benzyl (2-oxo-2-phenylethyl)carbamate.
Reduction: Formation of ®-benzyl (2-hydroxy-2-phenylethyl)carbamate.
Substitution: Formation of substituted benzyl (2-hydroxy-2-phenylethyl)carbamates.
Scientific Research Applications
®-Benzyl (2-hydroxy-2-phenylethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Benzyl (2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl (2-hydroxy-2-phenylethyl)carbamate: The enantiomer of the compound with similar chemical properties but different biological activities.
N-(2-hydroxy-2-phenylethyl)carbamate: Lacks the benzyl group, resulting in different reactivity and applications.
2-Hydroxy-2-phenylethyl carbamate: A simpler analog without the chiral center, used in different contexts.
Uniqueness
®-Benzyl (2-hydroxy-2-phenylethyl)carbamate is unique due to its chiral nature, which imparts specific stereochemical properties and biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c18-15(14-9-5-2-6-10-14)11-17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m0/s1 |
InChI Key |
WTENFXZSJDYZAV-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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